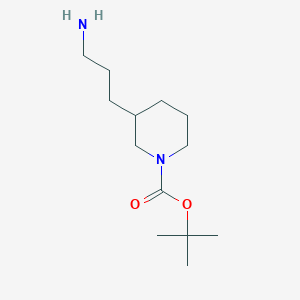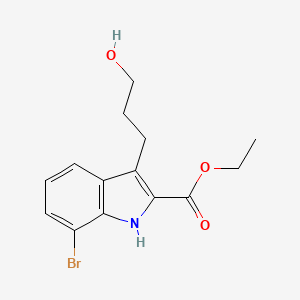
Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Vue d'ensemble
Description
“Methyl 3-bromo-5-formyl-4-hydroxybenzoate” is a research compound with the molecular formula C9H7BrO4 and a molecular weight of 259.05 g/mol. It is used as an intermediate for pharmaceuticals .
Synthesis Analysis
This compound can be synthesized through an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III). This reaction yields all three possible dicarbomethoxy-dibenzo-p-dioxins, which are then separated by repeated chromatography over silica gel .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrO4/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-4,12H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is slightly soluble in water . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the retrieved resources.Applications De Recherche Scientifique
Synthesis of Benzisoxazole Derivatives
This compound serves as a synthetic intermediate in the synthesis of 1,2-Benzisoxazole-5-carboxylic Acid , which has potential applications in pharmaceuticals as it is related to Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in treating chronic obstructive pulmonary disease .
Reactant for Selective Inhibitors
It is used as a reactant in the preparation of selective inhibitors, which are crucial in drug development for targeting specific enzymes or receptors within biological pathways .
Ullmann Reaction
In organic synthesis, it is utilized in the unsymmetrical Ullmann reaction, which is a method for coupling aryl halides to form biaryl compounds. This reaction has broad applications in creating complex organic molecules .
Chromatography
The compound can be involved in chromatographic processes to separate different chemical substances, which is essential in both analytical and preparative chemistry for purifying compounds .
NMR Spectroscopy
It may be used as a standard or reference compound in nuclear magnetic resonance (NMR) spectroscopy, which is a powerful tool for determining the structure of organic compounds .
HPLC and LC-MS Standards
Similarly, it could serve as a standard in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), which are techniques used for analyzing and identifying compounds within mixtures .
Safety And Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The compound should be stored in a refrigerator and handled with appropriate personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-bromo-5-formyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKGRKFKESLQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856769 | |
| Record name | Methyl 3-bromo-5-formyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-formyl-4-hydroxybenzoate | |
CAS RN |
706820-79-3 | |
| Record name | Methyl 3-bromo-5-formyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)








![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)



